(3-Fluorophenyl)(4-methoxyphenyl)methanone
Overview
Description
(3-Fluorophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11FO2 It is a member of the methanone family, characterized by the presence of a ketone group flanked by two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-fluorobenzoyl chloride and 4-methoxytoluene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using dichloromethane as the solvent. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 3-fluorobenzoyl chloride is added dropwise to a solution of 4-methoxytoluene and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: (3-Fluorophenyl)(4-methoxyphenyl)carboxylic acid.
Reduction: (3-Fluorophenyl)(4-methoxyphenyl)methanol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
(3-Fluorophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(4-methoxyphenyl)methanone: Similar structure but with the fluorine atom in a different position.
(3-Fluorophenyl)(4-fluorophenyl)methanone: Contains two fluorine atoms on the aromatic rings.
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Features a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
(3-Fluorophenyl)(4-methoxyphenyl)methanone is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-fluorophenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNPLRRABKSPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541585 | |
Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96719-99-2 | |
Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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